molecular formula C8H14ClNO B13026913 2-Chloro-3-(piperidin-1-yl)propanal

2-Chloro-3-(piperidin-1-yl)propanal

Cat. No.: B13026913
M. Wt: 175.65 g/mol
InChI Key: FBMGKLSOGNQXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(piperidin-1-yl)propanal is a chloro-substituted aldehyde featuring a piperidine ring at the β-position. Its molecular formula is C₈H₁₄ClNO, with a molecular weight of 175.66 g/mol. Structurally, the aldehyde group at position 1, chloro substituent at position 2, and piperidin-1-yl group at position 3 create a unique reactivity profile. This compound is likely synthesized via nucleophilic substitution or condensation reactions involving piperidine and chloro-aldehyde precursors.

Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

2-chloro-3-piperidin-1-ylpropanal

InChI

InChI=1S/C8H14ClNO/c9-8(7-11)6-10-4-2-1-3-5-10/h7-8H,1-6H2

InChI Key

FBMGKLSOGNQXLN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(C=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

2-Chloro-3-(piperidin-1-yl)propanal undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-3-(piperidin-1-yl)propanal has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-3-(piperidin-1-yl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can interact with biological macromolecules, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The reactivity and properties of 2-Chloro-3-(piperidin-1-yl)propanal are influenced by its functional groups. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
2-Chloro-3-(piperidin-1-yl)propanal C₈H₁₄ClNO 175.66 Aldehyde, Chloro, Piperidine High electrophilicity; potential bioactivity
1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol C₁₇H₂₇NO 261.40 Alcohol, Piperidine, Aromatic Crystalline solid; structural data available
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride C₁₄H₂₁ClN₂O 268.78 Ketone, Amine, Piperidine Pharmaceutical intermediate; salt formation
Propanal C₃H₆O 58.08 Aldehyde Volatile; atmospheric reactivity
Key Observations:
  • Aldehyde vs. Ketone/Alcohol : The aldehyde group in 2-Chloro-3-(piperidin-1-yl)propanal enhances electrophilicity compared to ketones (e.g., ) or alcohols (e.g., ), making it more reactive in nucleophilic additions or condensations.
  • Chloro Substituent: The electron-withdrawing chloro group may stabilize the aldehyde via inductive effects, contrasting with non-halogenated analogs like propanal, which exhibit higher volatility .
  • Piperidine Ring : Piperidine derivatives consistently demonstrate improved solubility in acidic media due to protonation of the amine, a trait shared across all compared compounds .

Physicochemical and Reactivity Comparisons

Adsorption Behavior:

Propanal shows unique adsorption on NiMoS catalysts via di-sigma bonding between Mo and O atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.